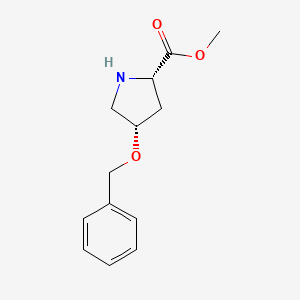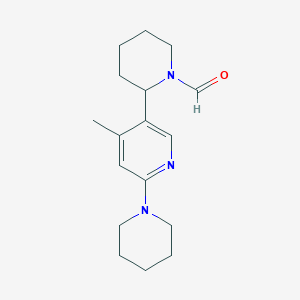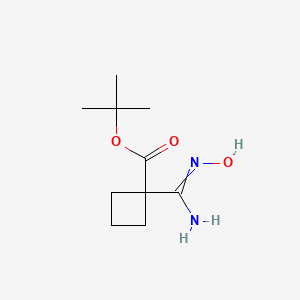
2-(chloromethyl)-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1H-perimidine is an organic compound belonging to the class of heterocyclic aromatic compounds It features a perimidine ring structure with a chloromethyl group attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1H-perimidine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction forms the perimidine ring with the chloromethyl group at the second position . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-1H-perimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions include various substituted perimidine derivatives, which can have different functional groups replacing the chloromethyl group.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1H-perimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-1H-perimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
2-(Chloromethyl)-4(3H)-quinazolinone: This compound has a similar chloromethyl group but a different ring structure, leading to distinct chemical properties and applications.
2-(Chloromethyl)-1H-benzo[d]imidazole: Another compound with a chloromethyl group, but with a benzoimidazole ring, which affects its reactivity and uses.
Uniqueness: 2-(Chloromethyl)-1H-perimidine is unique due to its specific ring structure and the position of the chloromethyl group. This configuration provides distinct reactivity and potential for forming various derivatives, making it valuable in diverse research fields.
Propiedades
Fórmula molecular |
C12H9ClN2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1H-perimidine |
InChI |
InChI=1S/C12H9ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6H,7H2,(H,14,15) |
Clave InChI |
QDKSLOCROCTNPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)








